N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
Overview
Description
N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further connected to a cyclohexanamine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves the following steps:
Allylation of Benzyl Alcohol: The initial step involves the allylation of benzyl alcohol to form 3-(allyloxy)benzyl alcohol.
Formation of Benzylamine: The 3-(allyloxy)benzyl alcohol is then converted to 3-(allyloxy)benzylamine through a reductive amination process.
Cyclohexanamine Coupling: The final step involves the coupling of 3-(allyloxy)benzylamine with cyclohexanamine under suitable reaction conditions to form N-[3-(allyloxy)benzyl]cyclohexanamine.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The allyloxy group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- N-[4-(allyloxy)benzyl]cyclohexanamine hydrochloride
- N-(4-(allyloxy)benzyl)cyclohexanamine
Comparison: N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to the position of the allyloxy group on the benzyl ring. This positional difference can significantly impact its chemical reactivity and biological activity compared to its 4-allyloxy counterpart. The 3-allyloxy derivative may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15;/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYQDKSEOIRMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNC2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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